molecular formula C10H11NO5 B13678969 Ethyl 2-methoxy-3-nitrobenzoate

Ethyl 2-methoxy-3-nitrobenzoate

Cat. No.: B13678969
M. Wt: 225.20 g/mol
InChI Key: LTCJBWVKILDFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxy-3-nitrobenzoate (C₁₀H₁₁NO₅, MW 225.20 g/mol) is an aromatic ester characterized by a methoxy group at the 2-position and a nitro group at the 3-position of the benzene ring. It is synthesized via esterification and nitration reactions, often involving intermediates like 3-nitrosalicylic acid. For example, mthis compound—a structural analog—is prepared by reacting 3-nitrosalicylic acid with methyl iodide in the presence of K₂CO₃ and DMF . This compound serves as a key intermediate in pharmaceutical synthesis, such as in the development of antiviral derivatives like JMX0207 . Its structural features (ester, methoxy, and nitro groups) influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

ethyl 2-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(11(13)14)9(7)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCJBWVKILDFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxy-3-nitrobenzoate can be synthesized through a multi-step process.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of acetic anhydride as a catalyst to improve reaction selectivity and yield. This method also reduces environmental pollution by avoiding the production of large amounts of waste acid and wastewater .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-methoxy-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3-nitrobenzoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Methoxy-3-Nitrobenzoate

  • Structure : Differs only in the ester group (methyl instead of ethyl).
  • Synthesis : Produced via alkylation of 3-nitrosalicylic acid with methyl iodide .
  • Applications : Used as a precursor in drug synthesis, such as niclosamide derivatives for antiviral therapies .

3-Methoxy-2-Nitrobenzoic Acid

  • Structure : Carboxylic acid derivative lacking the ester group.
  • Synthesis: Prepared by nitrating 3-methoxybenzoic acid with HNO₃ and H₂SO₄ .
  • Properties : Higher polarity and lower solubility in organic solvents due to the carboxylic acid group.
  • Applications : Acts as a precursor for ester derivatives and metal-catalyzed C–H functionalization reactions .

Ethyl 2-Methoxybenzoate

  • Structure : Lacks the nitro group at the 3-position.
  • Properties : Lower molecular weight (180.20 g/mol) and higher volatility. Recognized as safe for use in food flavorings by JECFA/FCC standards .
  • Applications : Widely employed in food and fragrance industries due to its stability and low toxicity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₀H₁₁NO₅ 225.20 Ester, Methoxy, Nitro Pharmaceutical intermediates
Mthis compound C₉H₉NO₅ 211.17 Ester, Methoxy, Nitro Antiviral drug synthesis
3-Methoxy-2-nitrobenzoic acid C₈H₇NO₅ 197.14 Carboxylic acid, Methoxy, Nitro Organic synthesis precursors
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ester, Methoxy Food flavorings, fragrances

Research Findings and Functional Group Impact

  • Nitro Group : Enhances electrophilic substitution reactivity at specific ring positions. For example, nitration of 3-methoxybenzoic acid directs the nitro group to the 2-position due to meta-directing effects of the methoxy group .
  • Ester vs. Acid : Esters (e.g., ethyl/mthis compound) exhibit better organic solubility and are preferred in drug synthesis, while carboxylic acids (e.g., 3-methoxy-2-nitrobenzoic acid) are more reactive in coupling reactions .
  • Methoxy Group : Acts as an electron-donating group, stabilizing the aromatic ring and influencing regioselectivity in nitration and other electrophilic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.